molecular formula C5H5NO3S2 B2977628 5-Formylthiophene-2-sulfonamide CAS No. 933730-46-2

5-Formylthiophene-2-sulfonamide

Cat. No. B2977628
CAS RN: 933730-46-2
M. Wt: 191.22
InChI Key: YIWSNLGWHOCGMY-UHFFFAOYSA-N
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Description

5-Formylthiophene-2-sulfonamide is a chemical compound with the molecular formula C5H5NO3S2 . It is a derivative of sulfonamide, a class of synthetic antimicrobial drugs .


Molecular Structure Analysis

The molecular structure of sulfonamides, including 5-Formylthiophene-2-sulfonamide, is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring . The molecular interactions of these drugs in their crystal lattice are important for the stability of the crystals and polymorphism .

Scientific Research Applications

  • Synthesis and Bioactivity : A study by Noreen et al. (2017) focused on synthesizing thiophene sulfonamide derivatives via Suzuki cross coupling reaction. These compounds demonstrated potent urease inhibition activity and hemolytic activities, indicating potential antibacterial properties (Noreen et al., 2017).

  • Antiviral Properties : Chen et al. (2010) synthesized new sulfonamide derivatives that exhibited anti-tobacco mosaic virus activity, suggesting their potential in antiviral applications (Chen et al., 2010).

  • Cerebrovasodilation and Anticonvulsant Activities : A series of thiophene-2-sulfonamides were investigated for their cerebrovasodilatory and anticonvulsant activities by Barnish et al. (1981). Some compounds showed promise as anticonvulsants, particularly those with sulfone groups (Barnish et al., 1981).

  • Therapeutic Radiopharmaceuticals : Research on rhenium complexes, involving the use of sulfonamide-based dithiocarbimates, was conducted by Perils et al. (2017). This work is significant in the development of new therapeutic radiopharmaceuticals (Perils et al., 2017).

  • Photodynamic Therapy : Stilts et al. (2000) explored water-soluble, core-modified porphyrins for photodynamic therapy. These compounds, including derivatives of thiophene, showed potential as sensitizers in the treatment of certain cancers (Stilts et al., 2000).

  • Proton Exchange Membranes : A study by Ghassemi and McGrath (2004) on sulfonated poly(p-phenylene) derivatives demonstrated their application in proton exchange membranes, indicating relevance in fuel cell technology (Ghassemi & McGrath, 2004).

  • Micellar Media Studies : Research by Saeed et al. (2017) investigated the solubilization of thiophene derivatives in micellar solutions of sodium dodecyl sulphate, contributing to our understanding of solubilization mechanisms in different media (Saeed et al., 2017).

Mechanism of Action

Sulfonamides, including 5-Formylthiophene-2-sulfonamide, exert their bactericidal effect by inhibiting a metabolic pathway that is necessary for DNA synthesis . They are competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS . This enzyme is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .

properties

IUPAC Name

5-formylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S2/c6-11(8,9)5-2-1-4(3-7)10-5/h1-3H,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWSNLGWHOCGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formylthiophene-2-sulfonamide

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